7-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
7-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one: is an organic compound with the molecular formula C10H9FO It is a derivative of 2,3-dihydro-1H-inden-1-one, where the hydrogen atoms at positions 7 and 6 are replaced by a fluorine and a methyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one typically involves the fluorination and methylation of 2,3-dihydro-1H-inden-1-one. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position. Methylation can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 7-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated structure makes it useful in imaging studies using techniques like positron emission tomography (PET).
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the methyl group can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-one: The parent compound without the fluorine and methyl substitutions.
7-Fluoro-2,3-dihydro-1H-inden-1-one: A similar compound with only the fluorine substitution.
6-Methyl-2,3-dihydro-1H-inden-1-one: A similar compound with only the methyl substitution.
Comparison: 7-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both fluorine and methyl groups, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atom can enhance the compound’s stability and reactivity, while the methyl group can influence its solubility and interaction with biological targets. This combination of substitutions makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H9FO |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
7-fluoro-6-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FO/c1-6-2-3-7-4-5-8(12)9(7)10(6)11/h2-3H,4-5H2,1H3 |
InChI Key |
VZBYLVGKXXMCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCC2=O)C=C1)F |
Origin of Product |
United States |
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